![molecular formula C11H8F3N B11891972 1-Amino-5-(trifluoromethyl)naphthalene](/img/structure/B11891972.png)
1-Amino-5-(trifluoromethyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-5-(trifluoromethyl)naphthalene is an organic compound characterized by the presence of an amino group and a trifluoromethyl group attached to a naphthalene ring The trifluoromethyl group is known for its electron-withdrawing properties, which significantly influence the chemical behavior of the compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Amino-5-(trifluoromethyl)naphthalene can be synthesized through several methods. One common approach involves the trifluoromethylation of 1-amino-naphthalene using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base. The reaction typically occurs under mild conditions, often at room temperature, and can be catalyzed by transition metals such as copper or palladium .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of environmentally benign solvents and reagents is also emphasized to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-5-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amines or other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Amino-5-(trifluoromethyl)naphthalene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the naphthalene ring.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with trifluoromethyl groups.
Industry: Utilized in the development of materials with unique electronic properties due to the trifluoromethyl group
Wirkmechanismus
The mechanism of action of 1-Amino-5-(trifluoromethyl)naphthalene is largely influenced by the electron-withdrawing properties of the trifluoromethyl group. This group can stabilize negative charges and influence the reactivity of the compound in various chemical reactions. The amino group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in biological systems .
Vergleich Mit ähnlichen Verbindungen
- 1-Amino-4-(trifluoromethyl)naphthalene
- 1-Amino-6-(trifluoromethyl)naphthalene
- 1-Amino-7-(trifluoromethyl)naphthalene
Uniqueness: 1-Amino-5-(trifluoromethyl)naphthalene is unique due to the specific positioning of the trifluoromethyl group on the naphthalene ring, which can influence its chemical reactivity and interactions. The position of the trifluoromethyl group can affect the compound’s electronic properties and its behavior in various chemical and biological systems .
Eigenschaften
Molekularformel |
C11H8F3N |
---|---|
Molekulargewicht |
211.18 g/mol |
IUPAC-Name |
5-(trifluoromethyl)naphthalen-1-amine |
InChI |
InChI=1S/C11H8F3N/c12-11(13,14)9-5-1-4-8-7(9)3-2-6-10(8)15/h1-6H,15H2 |
InChI-Schlüssel |
ABDHICJEYSIJNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC=C2N)C(=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.